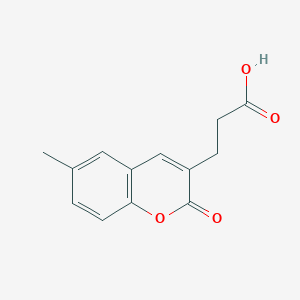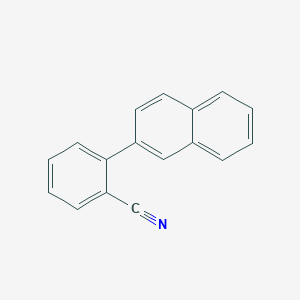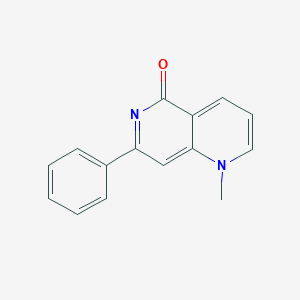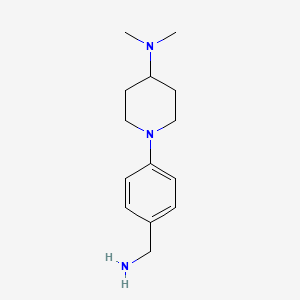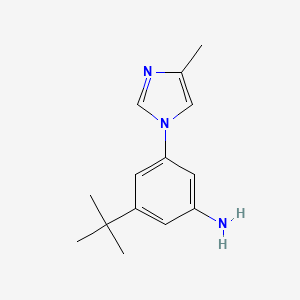
N-(4-((Trimethylsilyl)ethynyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-((Trimethylsilyl)ethynyl)phenyl)acetamide: is an organic compound with the molecular formula C11H17NOSi This compound is characterized by the presence of a trimethylsilyl group attached to an ethynyl group, which is further connected to a phenyl ring substituted with an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((Trimethylsilyl)ethynyl)phenyl)acetamide typically involves the following steps:
Formation of the Trimethylsilyl-Ethynyl Group: The trimethylsilyl-ethynyl group can be introduced using trimethylsilyl chloride and a suitable base, such as sodium hydride, in an aprotic solvent like tetrahydrofuran.
Coupling with Phenyl Ring: The trimethylsilyl-ethynyl group is then coupled with a phenyl ring using a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling.
Introduction of the Acetamide Group:
Industrial Production Methods
Industrial production methods for This compound may involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. These methods often utilize continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-((Trimethylsilyl)ethynyl)phenyl)acetamide: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trimethylsilyl group can be replaced by other functional groups using reagents like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or alkoxides in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Compounds with new functional groups replacing the trimethylsilyl group.
Scientific Research Applications
N-(4-((Trimethylsilyl)ethynyl)phenyl)acetamide: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-((Trimethylsilyl)ethynyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes at the molecular level. The trimethylsilyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic regions of proteins and cell membranes.
Comparison with Similar Compounds
N-(4-((Trimethylsilyl)ethynyl)phenyl)acetamide: can be compared with other similar compounds, such as:
N-(4-(Trimethylsilyl)phenyl)acetamide: Lacks the ethynyl group, resulting in different reactivity and applications.
N-(4-((Trimethylsilyl)methyl)phenyl)acetamide: Contains a methyl group instead of an ethynyl group, leading to variations in chemical properties and biological activities.
N-(4-(Trimethylsilyl)ethynyl)benzamide: Has a benzamide group instead of an acetamide group, affecting its solubility and reactivity.
The uniqueness of This compound lies in its combination of the trimethylsilyl-ethynyl group with the acetamide moiety, providing a distinct set of chemical and biological properties.
Properties
CAS No. |
81854-47-9 |
|---|---|
Molecular Formula |
C13H17NOSi |
Molecular Weight |
231.36 g/mol |
IUPAC Name |
N-[4-(2-trimethylsilylethynyl)phenyl]acetamide |
InChI |
InChI=1S/C13H17NOSi/c1-11(15)14-13-7-5-12(6-8-13)9-10-16(2,3)4/h5-8H,1-4H3,(H,14,15) |
InChI Key |
IGJIYPQZUVEIQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C#C[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Methylspiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one](/img/structure/B11874580.png)
![8-Ethoxy-2,3-dihydrofuro[3,2-c]quinolin-4(5H)-one](/img/structure/B11874588.png)
![(2R)-3-amino-2-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B11874601.png)


